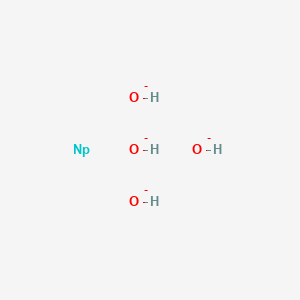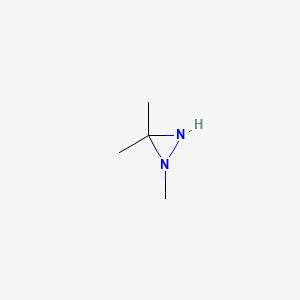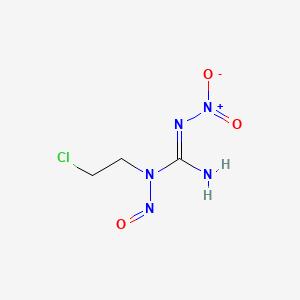
Guanidine, N-(2-chloroethyl)-N'-nitro-N-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, N-(2-chloroethyl)-N’-nitro-N-nitroso- is a compound that belongs to the class of guanidines. Guanidines are known for their significant roles in various biological processes and their applications in pharmaceuticals, organocatalysis, and as precursors for the synthesis of heterocycles
Méthodes De Préparation
The synthesis of guanidine derivatives, including N-(2-chloroethyl)-N’-nitro-N-nitroso-guanidine, typically involves the reaction of amines with carbodiimides or thioureas in the presence of activating agents . One-pot synthesis methods have also been developed, utilizing substrates such as N-chlorophthalimide, isocyanides, and amines . These methods provide efficient access to diverse guanidines under mild conditions, with yields up to 81% .
Analyse Des Réactions Chimiques
Guanidine, N-(2-chloroethyl)-N’-nitro-N-nitroso- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include thiophilic metal salts, Mukaiyama’s reagent, and coupling reagents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted guanidines and related derivatives .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. In chemistry, it serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . In biology and medicine, guanidine derivatives are used as synthetic drugs, biocidal agents, and molecular glues . Additionally, they play crucial roles in the metabolism of living organisms and are used in the development of modern smart materials .
Mécanisme D'action
The mechanism of action of guanidine, N-(2-chloroethyl)-N’-nitro-N-nitroso- involves its interaction with molecular targets and pathways in biological systems. Guanidines exhibit both nucleophilic and electrophilic characters, allowing them to participate in various chemical reactions . The aminal function of guanidine acts as an N-nucleophile in additions to unsaturated compounds, while the imine function plays a role in catalytic systems . Upon protonation, guanidine forms a guanidinium cation, which is stabilized by resonance structures .
Comparaison Avec Des Composés Similaires
Guanidine, N-(2-chloroethyl)-N’-nitro-N-nitroso- can be compared with other guanidine derivatives, such as N,N’-disubstituted guanidines and S-methylisothioureas . These compounds share similar chemical properties and applications but differ in their specific structures and reactivity.
Propriétés
Numéro CAS |
33952-02-2 |
|---|---|
Formule moléculaire |
C3H6ClN5O3 |
Poids moléculaire |
195.56 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-2-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/C3H6ClN5O3/c4-1-2-8(7-10)3(5)6-9(11)12/h1-2H2,(H2,5,6) |
Clé InChI |
FFEKCHZAPPEOBH-UHFFFAOYSA-N |
SMILES isomérique |
C(CCl)N(/C(=N/[N+](=O)[O-])/N)N=O |
SMILES canonique |
C(CCl)N(C(=N[N+](=O)[O-])N)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)
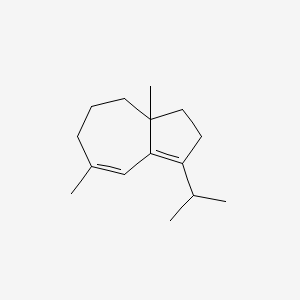
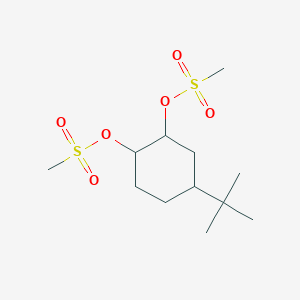

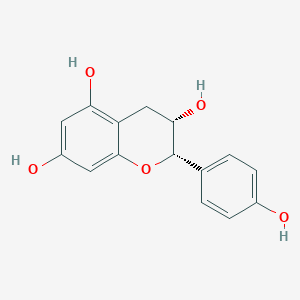
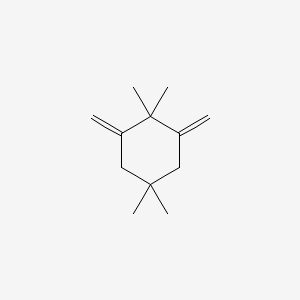

![1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14675178.png)
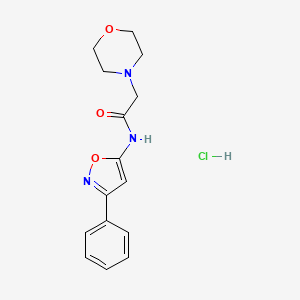
![4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one](/img/structure/B14675203.png)

